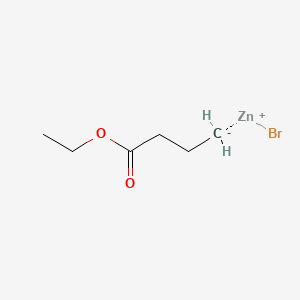

Bromure de 4-éthoxy-4-oxobutylzinc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related organozinc compounds, such as 4-coumarinylzinc bromide, involves the direct oxidative addition of active zinc to brominated precursors. These organozinc reagents undergo palladium-catalyzed cross-coupling reactions with various aryl halides and acid chlorides to yield coupling products under mild conditions (Rieke & Kim, 2011).

Molecular Structure Analysis

Molecular structure studies, including spectroscopic and X-ray diffraction (XRD) analyses, provide insight into the detailed geometry and electronic structure of compounds. For example, spectroscopic (FT-IR, NMR) and XRD methods have been used to characterize ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, a compound synthesized via reactions involving components similar to those used in the synthesis of 4-Ethoxy-4-oxobutylzinc bromide. These methods, coupled with density functional theory (DFT) calculations, allow for the analysis of molecular geometry, vibrational assignments, and electronic properties (Haroon et al., 2018).

Chemical Reactions and Properties

The reactivity of organozinc compounds is highlighted in their application in the synthesis of novel heterocycles. For instance, the reaction of 4-bromophenyl-4-oxobut-2-enoic acid with various nucleophiles under Aza–Michael addition conditions leads to the formation of pyridazinones and furanones derivatives, showcasing the versatility of organozinc intermediates in facilitating diverse chemical transformations (El-hashash et al., 2015).

Applications De Recherche Scientifique

Préparation de dérivés d'acide acrylique

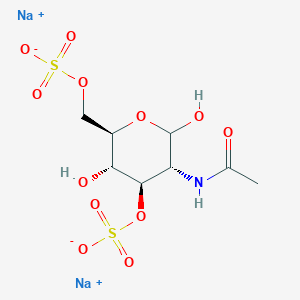

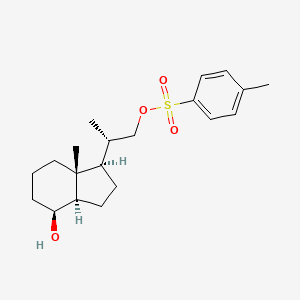

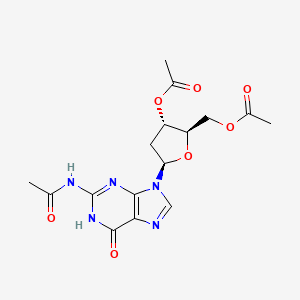

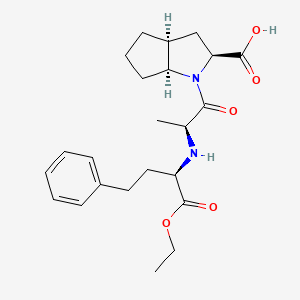

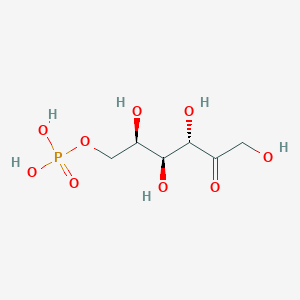

Le bromure de 4-éthoxy-4-oxobutylzinc peut être utilisé comme intermédiaire dans l'une des étapes de synthèse clés pour la préparation de dérivés d'acide acrylique {svg_1} {svg_2}. Ces dérivés sont importants dans le domaine de la chimie médicinale, où ils sont utilisés comme antagonistes des récepteurs EP3 {svg_3} {svg_4}.

Synthèse totale de produits naturels

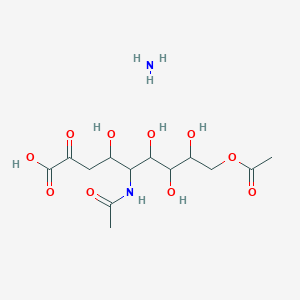

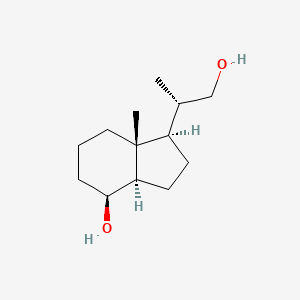

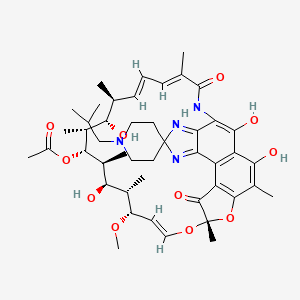

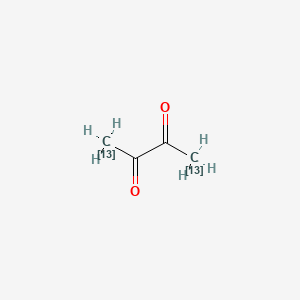

Ce composé joue également un rôle crucial en tant qu'intermédiaire dans l'étape finale de la synthèse totale d'un produit naturel connu sous le nom de mucosine {svg_5} {svg_6}. La mucosine est un composé bioactif présentant des applications thérapeutiques potentielles {svg_7} {svg_8}.

Synthèse d'haloalcènes multisubstitués

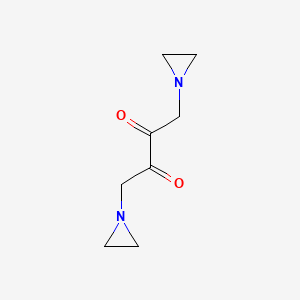

Le this compound peut être utilisé comme substrat dans la synthèse d'haloalcènes multisubstitués {svg_9} {svg_10}. Ceci est réalisé en faisant réagir le composé avec des 1-haloalcènes par le biais de la réaction de couplage croisé de Negishi.

Réaction de couplage croisé de Negishi

La principale application du composé réside dans la réaction de couplage croisé de Negishi. Cette réaction permet la formation d'une liaison carbone-carbone entre un carbone hybridé sp2 (d'un halogénure d'alcényle) et le carbone alpha du groupe céto dans le this compound.

Synthèse de molécules organiques complexes

Synthèse de liaisons carbone-carbone

La capacité du composé à participer à diverses réactions de couplage, en particulier la réaction de couplage croisé de Negishi, permet la formation de liaisons carbone-carbone entre différentes molécules organiques. Cela en fait un outil précieux dans la construction de molécules organiques complexes avec un contrôle précis de la structure du produit.

Mécanisme D'action

Target of Action

4-Ethoxy-4-oxobutylzinc bromide is primarily used as an intermediate in the synthesis of various compounds. It plays a crucial role in the preparation of acrylic acid derivatives as EP3 receptor antagonists . EP3 receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a significant role in various physiological processes such as inflammation, fever, and pain perception .

Mode of Action

The compound interacts with its targets through chemical reactions. It is used as a substrate in the synthesis of multi-substituted haloalkenes by reacting with 1-haloalkenes via Negishi cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic chemistry .

Biochemical Pathways

It is known to be involved in the synthesis of acrylic acid derivatives, which can interact with ep3 receptors . These receptors are involved in various signaling pathways, including the regulation of cyclic AMP production .

Result of Action

The primary result of the action of 4-Ethoxy-4-oxobutylzinc bromide is the formation of new compounds through chemical reactions. For example, it is used in the total synthesis of a natural product called mucosin . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems.

Propriétés

IUPAC Name |

bromozinc(1+);ethyl butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPARCVGSTPKNNR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How is 4-Ethoxy-4-oxobutylzinc bromide utilized in the synthesis of complex molecules?

A1: 4-Ethoxy-4-oxobutylzinc bromide acts as a crucial building block in synthesizing complex molecules like decahydroquinoline alkaloids [, ]. These alkaloids, found in various organisms like poison dart frogs, exhibit diverse biological activities. The compound participates in palladium-catalyzed cross-coupling reactions with suitable partners, enabling the efficient assembly of the core decahydroquinoline structure. For instance, it reacts with 6-fluoro-6-iodo-α-D-ribo-hex-5-enofuranose to yield a novel S-ribosylhomocysteine analogue []. Additionally, it reacts with 5-oxohexanoyl chloride, forming a key intermediate that ultimately leads to the synthesis of the decahydroquinoline alkaloid cis-195A [].

Q2: What is the significance of palladium catalysts in reactions involving 4-Ethoxy-4-oxobutylzinc bromide?

A2: Palladium catalysts play a vital role in facilitating the reactions of 4-Ethoxy-4-oxobutylzinc bromide [, ]. These catalysts enable the selective cross-coupling of the reagent with various substrates, such as halogenated compounds, leading to the formation of new carbon-carbon bonds. This catalytic activity is crucial for constructing the complex ring systems found in decahydroquinoline alkaloids and other biologically active molecules. For example, palladium catalysts like Pd[P(Ph)3]4 are employed in these reactions to ensure efficient and controlled bond formation, leading to the desired products with high selectivity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide](/img/structure/B1147309.png)